rac-cis-1-Deshydroxy Rasagiline

Description

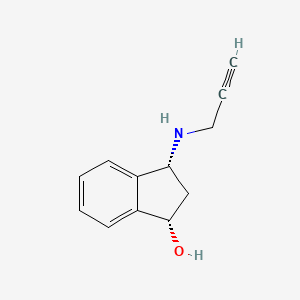

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAOXAKDLRBCFC-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CC(C2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN[C@@H]1C[C@@H](C2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Chemical Landscape of Rasagiline and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rasagiline, a potent and selective irreversible monoamine oxidase type B (MAO-B) inhibitor, is a cornerstone in the management of Parkinson's disease.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure and metabolic fate. This technical guide provides an in-depth exploration of the chemical architecture of rasagiline and its related compounds, with a specific focus on rac-cis-1-Deshydroxy Rasagiline. While comprehensive data on this specific analog is limited, this document compiles available information and situates it within the broader context of rasagiline's chemistry, pharmacology, and analytical characterization.

Chemical Identity and Structure

This compound

This compound is a derivative of rasagiline characterized by the presence of a hydroxyl group at the 1-position of the indane ring. The "rac" prefix indicates a racemic mixture of enantiomers, and "cis" denotes the stereochemical relationship between the hydroxyl and amino groups on the indane ring.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (1S,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol | [2] |

| CAS Number | 1429220-15-4 | [2][3] |

| Molecular Formula | C₁₂H₁₃NO | [3] |

| Molecular Weight | 187.24 g/mol | [3] |

| SMILES | O[C@H]1C--INVALID-LINK--c2ccccc12 | [2] |

| InChI | InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12+/m1/s1 | [2] |

Rasagiline

Rasagiline, the parent compound, is N-propargyl-1(R)-aminoindan. Its structure is fundamental to its potent and selective inhibition of MAO-B.

Table 2: Chemical Identification of Rasagiline

| Identifier | Value | Reference |

| IUPAC Name | (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | [4] |

| CAS Number | 136236-51-6 | [5] |

| Molecular Formula | C₁₂H₁₃N | [5] |

| Molecular Weight | 171.24 g/mol | [6] |

Synthesis and Characterization

Synthesis of Rasagiline and Related Impurities

The synthesis of rasagiline has been extensively documented, often involving the alkylation of (R)-1-aminoindan with a propargyl halide or sulfonate.[7] Impurities such as this compound can potentially arise from starting materials or side reactions during the synthesis process.[8][9]

One patented method for rasagiline synthesis involves the reaction of R(-)-1-aminoindan with propargyl benzenesulfonate.[10] The purification of the final product is crucial to minimize the levels of process-related impurities.[8][9]

Analytical Characterization

The characterization of rasagiline and its impurities relies on a combination of spectroscopic and chromatographic techniques. High-performance liquid chromatography (HPLC) is a primary method for assessing the purity of rasagiline and quantifying any impurities.[11] Spectroscopic methods such as ¹H NMR and mass spectrometry are essential for the structural elucidation of these compounds.[8][9]

Experimental Protocol: General Approach to HPLC Analysis of Rasagiline

A typical HPLC method for the analysis of rasagiline would involve:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where rasagiline exhibits strong absorbance (e.g., around 210 nm).

-

Standard Preparation: Preparation of a reference standard of rasagiline at a known concentration.

-

Sample Preparation: Dissolving the sample containing rasagiline in a suitable solvent.

-

Injection and Analysis: Injection of the sample and standard solutions into the HPLC system and comparison of the retention times and peak areas to identify and quantify rasagiline and any impurities.

Pharmacology and Mechanism of Action

Rasagiline: A Selective MAO-B Inhibitor

The primary mechanism of action of rasagiline is the selective and irreversible inhibition of monoamine oxidase type B (MAO-B).[12][13] MAO-B is a key enzyme in the degradation of dopamine in the brain.[12] By inhibiting MAO-B, rasagiline increases the levels of dopamine in the striatum, which helps to alleviate the motor symptoms of Parkinson's disease.[12][13]

The propargylamine moiety of rasagiline is crucial for its irreversible binding to the flavin cofactor of MAO-B.[12]

Pharmacology of Rasagiline Metabolites

Rasagiline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[1][4][13] The major metabolite is (R)-1-aminoindan, which is pharmacologically active but does not significantly inhibit MAO-B.[4] (R)-1-aminoindan has demonstrated neuroprotective properties in preclinical models.[4][14]

Other metabolites include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI).[4] The pharmacological profile of this compound has not been extensively reported in the scientific literature. Given its structural similarity to known metabolites, it may possess some biological activity, but further investigation is required.

Signaling Pathways and Experimental Workflows

Rasagiline's Neuroprotective Signaling

Beyond its MAO-B inhibitory activity, rasagiline has been shown to possess neuroprotective properties.[7][14] These effects are thought to be mediated through the modulation of various signaling pathways, including the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade.[14] Rasagiline has also been shown to increase the expression of anti-apoptotic proteins like Bcl-2.[15]

Caption: Proposed neuroprotective signaling pathways of Rasagiline.

Experimental Workflow for In Vitro Evaluation

The in vitro assessment of compounds like rasagiline and its analogs typically follows a structured workflow to determine their pharmacological properties.

Caption: A typical experimental workflow for in vitro pharmacological profiling.

Quantitative Data Summary

Table 3: Pharmacological Data for Rasagiline

| Parameter | Value | Species/System | Reference |

| MAO-B IC₅₀ | 4.43 ± 0.92 nM | Rat Brain | [6] |

| MAO-A IC₅₀ | 412 ± 123 nM | Rat Brain | [6] |

| MAO-B ED₅₀ (oral) | 0.1 mg/kg | Rat Brain | [6] |

| MAO-A ED₅₀ (oral) | 6.48 mg/kg | Rat Brain | [6] |

| Absolute Bioavailability | ~36% | Human | [1] |

| Plasma Protein Binding | 88-94% | Human | [1] |

Conclusion

This compound is a structurally related analog and potential impurity of the potent anti-Parkinsonian drug, rasagiline. While its specific pharmacological profile remains to be fully elucidated, its chemical structure suggests it may share some biological properties with rasagiline or its known metabolites. A thorough understanding of the chemistry and pharmacology of rasagiline and its related compounds is critical for drug development, quality control, and ensuring therapeutic efficacy and safety. Further research is warranted to fully characterize the biological activity and potential significance of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Buy Online CAS Number 1429220-15-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. This compound;1429220-15-4;C12H13NO;187.24 ; [rrkchem.com]

- 4. Rasagiline - Wikipedia [en.wikipedia.org]

- 5. Rasagiline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 11. Identification and genotoxicity evaluation of two carbamate impurities in rasagiline - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]

- 15. mdpi.com [mdpi.com]

Technical Guide: rac-cis-1-Deshydroxy Rasagiline (CAS Number: 1429220-15-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac-cis-1-Deshydroxy Rasagiline, a compound structurally related to the anti-Parkinson's agent Rasagiline. Due to the limited publicly available data specifically for this compound, this document leverages information on Rasagiline and its known impurities and metabolites to infer potential properties, analytical methodologies, and biological context. The CAS number for this compound is 1429220-15-4.[1] This guide is intended to serve as a foundational resource for researchers and professionals in drug development and analytical sciences.

Chemical and Physical Data

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes known and inferred physicochemical properties based on its structure and data from related compounds like Rasagiline.

| Property | Value | Source/Inference |

| CAS Number | 1429220-15-4 | [1] |

| Molecular Formula | C₁₂H₁₃NO | Inferred from structure |

| Molecular Weight | 187.24 g/mol | Inferred from structure |

| Appearance | White to off-white solid (inferred) | Based on Rasagiline |

| Solubility | Soluble in organic solvents like methanol, acetonitrile (inferred) | Based on Rasagiline and its impurities |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa | Not reported |

Synthesis and Formulation

Synthesis

A specific, validated synthetic route for this compound is not detailed in publicly accessible literature. However, its structure suggests it could be a byproduct or a specifically synthesized derivative of Rasagiline. The synthesis of Rasagiline and its impurities often involves the reaction of 1-aminoindan derivatives with propargyl-containing reagents.[2][3] The "deshydroxy" nomenclature is unusual in this context and may refer to a specific, non-standard derivative. A potential, generalized synthetic approach could involve modifications of the indane ring of a Rasagiline precursor.

Formulation

As this compound is primarily a research compound, there are no established pharmaceutical formulations. For experimental purposes, it would likely be formulated as a solution in a suitable organic solvent or aqueous buffer, depending on the experimental requirements.

Analytical Methodologies

The analysis of Rasagiline and its impurities is well-documented, and these methods can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the analysis of pharmaceutical compounds and their impurities.

Experimental Protocol:

-

Column: C18 or C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm.[4]

-

Temperature: Ambient or controlled at 25-30 °C.

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and characterization of impurities.

Experimental Protocol:

-

LC System: A system similar to the HPLC method described above.

-

Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used for compounds of this nature.

-

Data Acquisition: Full scan mode for initial identification and product ion scan (MS/MS) for structural elucidation.

Biological Context and Signaling Pathways

Inferred Mechanism of Action

Given its structural similarity to Rasagiline, this compound's biological activity, if any, would likely be related to the monoamine oxidase (MAO) system. Rasagiline is a potent and irreversible inhibitor of MAO-B, which leads to increased levels of dopamine in the brain.[5] This is the primary mechanism for its therapeutic effect in Parkinson's disease. It is plausible that this compound could also interact with MAO-B, either as an inhibitor or a substrate, though its potency and selectivity are unknown.

Signaling Pathway

The therapeutic effects of Rasagiline are primarily attributed to its inhibition of MAO-B, which in turn enhances dopaminergic signaling. The diagram below illustrates this established pathway for Rasagiline.

Caption: Inferred signaling pathway based on Rasagiline's mechanism.

Experimental Workflows

The following diagram outlines a typical workflow for the identification and characterization of a related substance like this compound in a drug product.

Caption: A typical experimental workflow for impurity analysis.

Conclusion

This compound is a compound of interest due to its structural relationship with the established drug Rasagiline. While direct experimental data is scarce, this guide provides a framework for its study based on established knowledge of Rasagiline and its related substances. Further research is necessary to fully characterize its chemical, physical, and biological properties. The methodologies and inferred information presented here can serve as a valuable starting point for researchers investigating this compound.

References

- 1. å½å®¶æ åç©è´¨STDPHARM|STD|æ åå|å¯¹ç §å|ä¸å½æ åè¯ç©éå¢æéå ¬å¸ China National Standard Pharmaceutical Co., Ltd.|è¯ç©åå¦æè´¨ãåè¯å ½è¯æ®çãåä½ç´ æ è®°ç©ãé¦ç²¾è²ç´ ãåäºå¸æ³å»å¦ã天ç¶è¯ç©æåãåå¦åãç¯å¢ä¿æ¤ãé£åå®å ¨ãå·¥ä¸è¾ æçåºç¨é¢å [m.standardpharm.cn]

- 2. researchgate.net [researchgate.net]

- 3. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

Proposed Synthesis of rac-cis-1-Deshydroxy Rasagiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for rac-cis-1-Deshydroxy Rasagiline. To the best of our knowledge, a direct, published synthesis for this specific compound is not currently available. The proposed route is inferred from established chemical principles and analogous reactions reported in the scientific literature for similar molecular scaffolds, particularly the synthesis of Rasagiline and its derivatives. The experimental protocols provided are based on these analogous reactions and may require optimization for the specific substrates described herein.

Introduction

This compound, chemically known as (1RS,3SR)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol, is a potential impurity and analog of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The synthesis and characterization of such analogs are crucial for understanding the structure-activity relationships, impurity profiling, and metabolic pathways of the parent drug. This guide details a plausible three-step synthetic route starting from 1,3-indandione.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the stereoselective reduction of 1,3-indandione to yield rac-cis-1,3-indandiol. This is followed by a selective mono-amination to produce rac-cis-3-amino-1-indanol. The final step involves the N-propargylation of the amino group to afford the target molecule.

Caption: Proposed three-step synthesis of this compound.

Data Presentation: Summary of Key Transformations

The following tables summarize the proposed reagents and conditions for each step of the synthesis, based on analogous reactions found in the literature.

Table 1: Step 1 - Diastereoselective Reduction of 1,3-Indandione

| Reagent System | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |

| NaBH4 | Methanol | 0 to RT | Predominantly cis | [1] |

| H2, Ru/C | Isopropanol | 100 | 7:3 | [2][3] |

| H2, Pd/C | Ethanol | RT | - | [4] |

Table 2: Step 2 - Selective Mono-amination of rac-cis-1,3-Indandiol (via tosylation and azide substitution)

| Step | Reagent(s) | Solvent | Temperature (°C) | Notes | Reference |

| Mono-tosylation | TsCl, Pyridine | Dichloromethane | 0 | Controlled addition of TsCl is crucial for selectivity. | [5] |

| Azide Substitution | NaN3 | DMF | 80 | Sₙ2 reaction to introduce the azide group. | [6] |

| Reduction | H2, Pd/C or LiAlH4 | Methanol or THF | RT | Reduction of the azide to the primary amine. | [6] |

Table 3: Step 3 - N-Propargylation of rac-cis-3-Amino-1-indanol

| Propargylating Agent | Base | Solvent | Temperature (°C) | Reference |

| Propargyl Bromide | K2CO3 | Acetonitrile | 60-80 | [7][8][9] |

| Propargyl Chloride | Et3N | Dichloromethane | RT | [7] |

| Propargyl Mesylate | K2CO3 | Acetone | Reflux | Analogous to other alkylations |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each key transformation, adapted from literature procedures for similar substrates.

Step 1: Diastereoselective Reduction of 1,3-Indandione to rac-cis-1,3-Indandiol

Method A: Sodium Borohydride Reduction [1]

-

To a stirred solution of 1,3-indandione (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford rac-cis-1,3-indandiol.

Method B: Catalytic Hydrogenation [2][3]

-

A solution of 1,3-indandione (1.0 eq) in isopropanol is placed in a high-pressure reactor.

-

5% Ruthenium on carbon (Ru/C) catalyst (5 mol%) is added to the solution.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 bar.

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

-

After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography or recrystallization to separate the cis and trans isomers.

Step 2: Selective Mono-amination of rac-cis-1,3-Indandiol to rac-cis-3-Amino-1-indanol

This is a multi-step process involving selective protection, activation, substitution, and deprotection.

2a. Selective Mono-tosylation of rac-cis-1,3-Indandiol [5]

-

A solution of rac-cis-1,3-indandiol (1.0 eq) in anhydrous dichloromethane and pyridine (3.0 eq) is cooled to 0 °C.

-

A solution of p-toluenesulfonyl chloride (TsCl) (1.05 eq) in anhydrous dichloromethane is added dropwise over 2 hours.

-

The reaction is stirred at 0 °C for 4-6 hours, monitoring by TLC for the appearance of the mono-tosylated product and disappearance of the starting material.

-

The reaction is quenched with cold water, and the layers are separated.

-

The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to isolate the mono-tosylated intermediate.

2b. Azide Substitution and Reduction [6]

-

The mono-tosylated diol (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added.

-

The mixture is heated to 80 °C and stirred for 12 hours.

-

After cooling, the reaction mixture is poured into water and extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude azido-alcohol is used in the next step without further purification.

-

The crude azido-alcohol is dissolved in methanol, and 10% Palladium on carbon (Pd/C) is added.

-

The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give crude rac-cis-3-amino-1-indanol, which can be purified by column chromatography.

Step 3: N-Propargylation of rac-cis-3-Amino-1-indanol[7][8][9]

-

To a solution of rac-cis-3-amino-1-indanol (1.0 eq) in acetonitrile, potassium carbonate (2.5 eq) is added.

-

Propargyl bromide (80% solution in toluene, 1.2 eq) is added dropwise at room temperature.

-

The reaction mixture is heated to 60 °C and stirred for 6-8 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product, this compound, is purified by column chromatography on silica gel.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and a typical experimental workflow.

Caption: Logical progression of the proposed synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications [mdpi.com]

- 5. jchemlett.com [jchemlett.com]

- 6. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of rac-cis-1-Deshydroxy Rasagiline

Disclaimer: As of late 2025, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for rac-cis-1-Deshydroxy Rasagiline . While its chemical structure is defined, dedicated pharmacological studies elucidating its biological activity, binding affinities, and downstream signaling pathways are not presently available.

This technical guide, therefore, addresses the core query by providing a comprehensive overview of the well-documented mechanisms of its parent compound, rasagiline , and its primary active metabolite, (R)-1-aminoindan . This information serves as a foundational framework for researchers, scientists, and drug development professionals, offering insights into the potential, yet unconfirmed, pharmacological profile of this compound. It is critical to underscore that the mechanisms detailed herein for rasagiline and (R)-1-aminoindan should not be directly extrapolated to this compound without dedicated experimental validation.

Executive Summary

Rasagiline is a potent, irreversible, and selective inhibitor of monoamine oxidase type B (MAO-B), a key enzyme in the degradation of dopamine in the central nervous system.[1][2][3] Its therapeutic efficacy in Parkinson's disease is primarily attributed to this MAO-B inhibition, which leads to increased synaptic dopamine levels.[1][2] Rasagiline is metabolized in the liver to several compounds, with (R)-1-aminoindan being the major metabolite.[1][4] Notably, (R)-1-aminoindan is largely devoid of MAO-B inhibitory activity but possesses significant neuroprotective properties through mechanisms independent of MAO-B inhibition.[4][5] These neuroprotective effects are linked to the modulation of intracellular signaling cascades, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, and the regulation of pro- and anti-apoptotic proteins.[5][6]

The Parent Compound: Rasagiline's Mechanism of Action

The primary and best-understood mechanism of action for rasagiline is its selective and irreversible inhibition of MAO-B.

Monoamine Oxidase-B (MAO-B) Inhibition

MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of several neurotransmitters, most notably dopamine.[2] In neurodegenerative conditions like Parkinson's disease, where dopaminergic neurons are progressively lost, the activity of MAO-B contributes to the depletion of already scarce dopamine.

Rasagiline's N-propargyl-1-(R)-aminoindan structure allows it to act as a mechanism-based inactivator of MAO-B. It is believed that the propargyl group forms a covalent adduct with the flavin cofactor of the enzyme, leading to its irreversible inhibition.[1] This inhibition is highly selective for MAO-B over its isoform, MAO-A, at therapeutic doses, which is crucial for avoiding the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibitors.[3]

The functional consequence of MAO-B inhibition by rasagiline is a reduction in the breakdown of dopamine in the striatum, leading to an increase in its synaptic availability and enhanced dopaminergic neurotransmission.[1]

Quantitative Data for Rasagiline

| Parameter | Value | Species/System | Reference |

| MAO-B IC50 | 20-90 fold lower than MAO-A IC50 | Human and Rat Brain | [2] |

Note: Specific IC50 values for rasagiline can vary depending on the experimental conditions.

The Major Metabolite: (R)-1-Aminoindan's Neuroprotective Mechanisms

Following oral administration, rasagiline is extensively metabolized, with (R)-1-aminoindan being the principal metabolite.[4] While lacking significant MAO-B inhibitory activity, (R)-1-aminoindan has demonstrated robust neuroprotective effects in various preclinical models.[4][5]

Modulation of Pro-survival and Anti-apoptotic Signaling Pathways

A key aspect of (R)-1-aminoindan's neuroprotective action is its ability to influence intracellular signaling cascades that promote cell survival and inhibit apoptosis.

-

Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: Studies have shown that rasagiline and its derivatives, likely including the aminoindan moiety, can activate the PKC and MAPK signaling pathways.[5][6] These pathways are crucial for cell proliferation, differentiation, and survival. Activation of these cascades can lead to the upregulation of neurotrophic factors and the suppression of apoptotic signals.

Regulation of Apoptotic Proteins

(R)-1-aminoindan has been shown to modulate the expression and function of key proteins involved in the apoptotic cascade.

-

Bcl-2 Family Proteins: The neuroprotective effects of rasagiline and its derivatives are associated with the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and FAS.[6][7] This shift in the balance between pro- and anti-apoptotic factors helps to prevent the initiation of the mitochondrial apoptotic pathway.

Attenuation of Glutamatergic Excitotoxicity

There is evidence to suggest that (R)-1-aminoindan can attenuate glutamatergic neurotransmission.[8] Excessive glutamate signaling can lead to excitotoxicity, a process implicated in neuronal death in various neurodegenerative diseases. By modulating glutamate receptor-mediated signaling, (R)-1-aminoindan may protect neurons from this form of damage.[8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature to determine the mechanism of action of rasagiline and its metabolites.

MAO-B Inhibition Assay

-

Objective: To determine the inhibitory potency (e.g., IC50) of a compound against MAO-B.

-

Methodology:

-

Enzyme Source: Homogenates of brain tissue (e.g., rat or human) or isolated mitochondria are used as a source of MAO-B.

-

Substrate: A specific substrate for MAO-B, such as benzylamine or phenylethylamine, is used. The substrate is often radiolabeled for ease of detection.

-

Incubation: The enzyme source is pre-incubated with various concentrations of the test compound (e.g., rasagiline) for a defined period.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Reaction Termination and Product Separation: The reaction is stopped after a specific time, and the product of the enzymatic reaction is separated from the unreacted substrate, often using chromatography or solvent extraction.

-

Quantification: The amount of product formed is quantified, typically by liquid scintillation counting if a radiolabeled substrate is used.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.

-

Neuroprotection Assays in Cell Culture

-

Objective: To assess the ability of a compound to protect neurons from various toxic insults.

-

Methodology:

-

Cell Line: Neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neuronal cultures are used.

-

Toxic Insult: Cells are exposed to a neurotoxin relevant to a specific disease model (e.g., 6-hydroxydopamine for Parkinson's disease, glutamate for excitotoxicity).

-

Treatment: Cells are pre-treated, co-treated, or post-treated with the test compound (e.g., (R)-1-aminoindan).

-

Viability Assessment: Cell viability is measured using various assays, such as the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), or by direct cell counting.

-

Apoptosis Assays: To determine if the neuroprotection is mediated by anti-apoptotic mechanisms, assays such as TUNEL staining (detects DNA fragmentation), caspase activity assays, or Western blotting for apoptotic proteins (e.g., Bcl-2, Bax) are performed.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To investigate the effect of a compound on the activation of specific signaling proteins.

-

Methodology:

-

Cell Treatment and Lysis: Neuronal cells are treated with the test compound for various times. The cells are then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the signaling proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which allows for chemiluminescent detection of the protein bands.

-

Analysis: The intensity of the bands is quantified, and the ratio of phosphorylated to total protein is calculated to determine the level of protein activation.

-

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with rasagiline and its major metabolite, (R)-1-aminoindan.

Caption: Rasagiline's primary mechanism of action: irreversible inhibition of MAO-B.

Caption: Neuroprotective signaling pathways of (R)-1-aminoindan.

Conclusion and Future Directions

Future research should prioritize the pharmacological characterization of this compound. Key areas of investigation should include:

-

In vitro binding and enzyme inhibition assays: To determine its affinity for MAO-A, MAO-B, and other potential targets.

-

Cell-based neuroprotection assays: To assess its ability to protect neurons from various insults and to delineate the underlying signaling pathways.

-

In vivo studies: To evaluate its pharmacokinetic profile, brain penetration, and efficacy in animal models of neurodegenerative diseases.

Such studies are imperative to understand the potential therapeutic relevance of this compound and to determine if it shares the beneficial properties of its parent compound and major metabolite, or if it possesses a unique pharmacological profile of its own. Until such data becomes available, any assumptions about its mechanism of action should be made with extreme caution.

References

- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Rasagiline - Wikipedia [en.wikipedia.org]

- 5. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]

- 6. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacological Profile of Rasagiline Metabolites: A Technical Guide

An examination of the key metabolic products of rasagiline, with a focus on (R)-1-aminoindan, reveals a distinct pharmacological profile characterized by neuroprotective properties independent of significant monoamine oxidase inhibition. This technical guide provides an in-depth analysis of the available data for researchers, scientists, and drug development professionals.

The compound "rac-cis-1-deshydroxy rasagiline" is not a recognized chemical name in widespread scientific literature. It is likely a misnomer for a metabolite of rasagiline. Rasagiline, a potent and irreversible inhibitor of monoamine oxidase B (MAO-B), undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme CYP1A2. This process yields several metabolites, the most significant of which is (R)-1-aminoindan. Other metabolites include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI). This document will focus on the pharmacological profile of these known metabolites, with a primary emphasis on the major metabolite, (R)-1-aminoindan.

Enzyme and Receptor Binding Profile

The metabolites of rasagiline exhibit a pharmacological profile distinct from the parent compound. Notably, (R)-1-aminoindan, the major metabolite, is largely devoid of the potent MAO-B inhibitory activity that characterizes rasagiline.[1] This metabolite and others show weak or negligible affinity for a range of other receptors and transporters.

| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |

| (R)-1-aminoindan | MAO-B | Inhibition | Human | - | Weak | [1] |

| MAO-A | Inhibition | Human | - | Weak | [1] | |

| Dopamine Transporter (DAT) | Reuptake Inhibition | Rat | - | 1,000,000 | [2] | |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | Rat | - | >35,700 | [2] | |

| 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) | - | - | - | - | - | No data available |

| 3-hydroxy-1-aminoindan (3-OH-AI) | - | - | - | - | - | No data available |

Table 1: Quantitative Enzyme and Receptor Binding Data for Rasagiline Metabolites.

Neuroprotective and Anti-apoptotic Effects

A significant body of research has focused on the neuroprotective properties of rasagiline's metabolites, particularly (R)-1-aminoindan. These effects are observed in various in vitro models of neuronal injury and apoptosis and are independent of MAO-B inhibition.

In Vitro Efficacy

(R)-1-aminoindan has demonstrated protective effects in several cell-based assays of neurotoxicity and apoptosis.

| Compound | Cell Line | Insult/Model | Effect | Concentration | Reference |

| (R)-1-aminoindan | PC-12 cells | Serum and NGF deprivation | Neuroprotective, Anti-apoptotic | 1 µM | [3] |

| SK-N-SH neuroblastoma cells | High-density culture-induced apoptosis | Reduced apoptosis, Increased Bcl-2 and Bcl-xl | 0.1-1 µM | [4] | |

| PC-12 cells | 6-hydroxydopamine (6-OHDA) toxicity | Neuroprotective | Not specified | [4] |

Table 2: In Vitro Neuroprotective Efficacy of (R)-1-aminoindan.

Experimental Protocols

In Vitro Neuroprotection Assay in PC-12 Cells

This protocol outlines a typical experiment to assess the neuroprotective effects of a test compound against serum and nerve growth factor (NGF) deprivation-induced apoptosis in PC-12 cells.

-

Cell Culture: PC-12 cells are cultured in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and antibiotics.

-

Plating: Cells are seeded in 96-well plates at a suitable density.

-

Induction of Apoptosis: After cell attachment, the growth medium is replaced with a serum- and NGF-free medium to induce apoptosis.

-

Treatment: The test compound (e.g., (R)-1-aminoindan) is added to the serum- and NGF-free medium at various concentrations (e.g., 1 µM) for a specified duration (e.g., 24 hours).

-

Assessment of Cell Viability: Cell viability is quantified using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release.

-

Assessment of Apoptosis: Apoptosis can be quantified using an enzyme-linked immunosorbent assay (ELISA) to detect histone-associated DNA fragments or by TUNEL staining.

Experimental workflow for in vitro neuroprotection assay.

Signaling Pathways

The neuroprotective effects of (R)-1-aminoindan are believed to be mediated through the activation of specific intracellular signaling pathways. Studies have implicated the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways in these effects.

Activation of these pathways leads to the upregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xl, and the downregulation of pro-apoptotic proteins like cleaved caspase-3 and caspase-9.

Signaling pathway for (R)-1-aminoindan-mediated neuroprotection.

Pharmacokinetics

Rasagiline is rapidly absorbed and extensively metabolized, with less than 1% of the parent drug excreted unchanged in the urine. The major metabolite, (R)-1-aminoindan, is formed through N-dealkylation.

| Parameter | Rasagiline | (R)-1-aminoindan | Reference |

| Bioavailability | ~36% | - | [1] |

| Tmax | 0.5 - 1 hour | ~2 hours | [1] |

| Half-life (t1/2) | ~3 hours | - | [1] |

| Metabolism | Hepatic (primarily CYP1A2) | - | [1] |

| Excretion | Primarily renal | - | [1] |

Table 3: Pharmacokinetic Parameters of Rasagiline and its Major Metabolite.

Summary and Future Directions

The pharmacological profile of rasagiline's metabolites, particularly (R)-1-aminoindan, is markedly different from the parent compound. While rasagiline is a potent MAO-B inhibitor, its major metabolite lacks significant activity at this target. Instead, (R)-1-aminoindan exhibits neuroprotective and anti-apoptotic properties that are mediated through the activation of pro-survival signaling pathways. These findings suggest that the therapeutic effects of rasagiline in neurodegenerative diseases may be attributed not only to its MAO-B inhibition but also to the independent neuroprotective actions of its primary metabolite.

Further research is warranted to fully elucidate the receptor binding profiles and in vivo efficacy of all of rasagiline's metabolites. A deeper understanding of these compounds could inform the development of novel therapeutic strategies for a range of neurodegenerative disorders.

References

- 1. Rasagiline - Wikipedia [en.wikipedia.org]

- 2. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]

- 4. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

rac-cis-1-Deshydroxy Rasagiline in vitro studies

An In-Depth Technical Guide on the In Vitro Studies of Rasagiline Metabolites

Introduction

Rasagiline is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B) utilized in the treatment of Parkinson's disease.[1] Its therapeutic effects are primarily attributed to the inhibition of dopamine degradation in the brain. Upon administration, rasagiline undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2.[1][2][3] This metabolic process leads to the formation of several metabolites, the most significant of which is (R)-1-aminoindan.[3][4] While the user's query refers to "rac-cis-1-Deshydroxy Rasagiline," this appears to be a non-standard descriptor. Based on the metabolic pathway of rasagiline, this guide will focus on its principal and pharmacologically active metabolite, 1-aminoindan, which is structurally a "des-propargyl" derivative of rasagiline. In vitro studies have been crucial in elucidating the independent pharmacological activities of this metabolite, particularly its neuroprotective properties, which may contribute to the overall therapeutic profile of rasagiline.[4][5][6]

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from various in vitro experiments investigating the effects of 1-aminoindan, the major metabolite of rasagiline.

| Table 1: Neuroprotective Effects of 1-Aminoindan in Neuronal Cell Models | |||

| Cell Line | Insult/Toxin | Concentration of 1-Aminoindan | Observed Effect |

| Human Neuroblastoma SK-N-SH cells | High-density culture-induced apoptosis | 0.1-1 µmol/L | Significant reduction in the apoptosis-associated phosphorylated protein, H2A.X[6] |

| Rat Pheochromocytoma PC-12 cells | Serum and Nerve Growth Factor (NGF) deprivation | 1 µM | Neuroprotective and anti-apoptotic effects observed[5] |

| Rat Pheochromocytoma PC-12 cells | 6-hydroxydopamine (6-OHDA) | Not specified | Protection against neurotoxicity[6] |

| Table 2: Effects on Monoamine Oxidase (MAO) Activity | ||

| Metabolite | Enzyme | Activity |

| (R)-1-aminoindan | MAO-B | Devoid of or shows only weak inhibition[4] |

| (R)-1-aminoindan | Not specified | Does not possess amphetamine-like activity[3] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are outlined below.

Cell Culture and Induction of Apoptosis

-

PC-12 Cell Model:

-

Cell Line: Rat pheochromocytoma (PC-12) cells are commonly used as a model for neuronal cells.

-

Culture Conditions: Cells are typically grown in appropriate media supplemented with fetal bovine serum and horse serum.

-

Induction of Apoptosis: To mimic neurodegenerative conditions, apoptosis is often induced by depriving the cells of serum and nerve growth factor (NGF).

-

Treatment: Cells are pretreated with the test compound (e.g., 1-aminoindan at 1 µM) for a specified period (e.g., 24 hours) before the insult.[5]

-

-

SK-N-SH Cell Model:

-

Cell Line: Human neuroblastoma SK-N-SH cells.

-

Induction of Apoptosis: A cytotoxic model involving high-density culture is used to induce neuronal death.

-

Treatment: Cells are treated with various concentrations of 1-aminoindan (e.g., 0.1-1 µmol/L) to assess its neuroprotective capabilities.[6]

-

Assessment of Neuroprotection and Cell Viability

-

MTT Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

-

Procedure: Following treatment and/or insult, MTT solution is added to the cell cultures and incubated. The resulting formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. An increase in absorbance correlates with higher cell viability.[5]

-

-

ELISA for Apoptosis:

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify apoptosis by detecting markers such as histone-associated DNA fragments (nucleosomes) released into the cytoplasm of apoptotic cells.

-

Procedure: Cell lysates are used in a sandwich ELISA format where antibodies specifically detect the apoptotic fragments. The signal is then quantified, providing a measure of the extent of apoptosis.[5]

-

-

Lactate Dehydrogenase (LDH) Release Assay:

-

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Procedure: A sample of the culture medium is collected and incubated with a reaction mixture containing lactate and NAD+. The LDH-catalyzed conversion of lactate to pyruvate reduces NAD+ to NADH, which then generates a colorimetric or fluorescent signal. The intensity of the signal is proportional to the number of lysed cells.[7]

-

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathway of Rasagiline/Metabolites

Rasagiline and its metabolites exert their neuroprotective effects through multiple signaling pathways, often independent of MAO-B inhibition. These pathways involve the activation of pro-survival proteins and the suppression of apoptotic cascades.[8][9][10] One key pathway involves the activation of Protein Kinase C (PKC) and the MAP Kinase (ERK) cascade.[5]

Caption: Rasagiline-activated PKC-MAP kinase neuroprotective pathway.

Akt/Nrf2 Redox-Signaling Pathway

In ischemic neuronal cultures, rasagiline has been shown to provide neuroprotection by activating the Akt/Nrf2 redox-signaling pathway, which leads to an increase in the expression of antioxidant enzymes.[7]

Caption: Rasagiline-induced Akt/Nrf2 antioxidant signaling pathway.

General Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound like 1-aminoindan in a cell culture model.

Caption: Workflow for assessing in vitro neuroprotective activity.

References

- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rasagiline - Wikipedia [en.wikipedia.org]

- 5. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]

- 6. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rasagiline Confers Neuroprotection to PC12 Cell Cultures Exposed to Oxygen-Glucose Deprivation/Reoxygenation Insult by Activating the Akt/Nrf2 Redox-Signaling Pathway and by Decreasing the Nuclear Translocation of Glyceraldehyde-3-Phosphate Dehydroge[v1] | Preprints.org [preprints.org]

- 8. Rasagiline: New Treatment for Parkinson's Disease - Page 6 [medscape.com]

- 9. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Deep Dive into the Neuroprotective Properties of rac-1-Deshydroxy Rasagiline

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor, is an established therapeutic for Parkinson's disease. Beyond its symptomatic relief through the modulation of dopamine levels, compelling evidence points towards its neuroprotective capabilities. A significant portion of this neuroprotection is attributed to its primary, non-amphetamine metabolite, rac-1-deshydroxy rasagiline, more commonly known as 1-aminoindan. This technical guide delves into the core neuroprotective mechanisms of its active enantiomer, 1-(R)-aminoindan, presenting key experimental findings, detailed methodologies, and the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the development of novel neuroprotective therapeutics.

Introduction

The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease. While current treatments primarily address the resulting motor symptoms, there is a critical unmet need for therapies that can slow or halt the underlying neurodegenerative process. Rasagiline has demonstrated potential disease-modifying effects in clinical trials, sparking interest in its mechanisms of action beyond MAO-B inhibition.[1] Its major metabolite, 1-(R)-aminoindan, is a weak, reversible MAO-B inhibitor, suggesting that its neuroprotective properties are largely independent of this enzymatic activity.[1][2] This guide will explore the anti-apoptotic and pro-survival signaling pathways modulated by 1-(R)-aminoindan, providing a foundation for future research and drug development.

In Vitro Evidence of Neuroprotection

The neuroprotective effects of 1-(R)-aminoindan have been demonstrated in various neuronal cell culture models subjected to neurotoxic insults.

Protection Against Serum and Nerve Growth Factor Deprivation in PC12 Cells

Pheochromocytoma (PC12) cells, when deprived of serum and nerve growth factor (NGF), undergo apoptosis, providing a well-established model for studying neuroprotection.[3] Pre-treatment with 1-(R)-aminoindan has been shown to be neuroprotective in this model.[3]

Table 1: Neuroprotective Effect of 1-(R)-Aminoindan in Serum/NGF-Deprived PC12 Cells

| Compound | Concentration (µM) | Neuroprotective Effect | Reference |

| Rasagiline | 1 | Neuroprotective and anti-apoptotic | [3] |

| Selegiline | 1 | Neuroprotective and anti-apoptotic | [3] |

| 1-(R)-Aminoindan | 1 | Neuroprotective and does not interfere with rasagiline's effect | [3] |

| L-methamphetamine | 1 | Inhibits the neuroprotective effect of selegiline | [3] |

Attenuation of Dexamethasone-Induced Apoptosis in SH-SY5Y and 1242-MG Cells

The synthetic glucocorticoid dexamethasone can induce apoptosis in neuronal cells. In human neuroblastoma SH-SY5Y cells and glioblastoma 1242-MG cells, 1-(R)-aminoindan significantly prevented dexamethasone-induced cell death.[4]

Table 2: Comparative Neuroprotective Effects Against Dexamethasone-Induced Cell Death

| Compound | Cell Line | Protective Effect | Key Finding | Reference |

| Rasagiline | SH-SY5Y, 1242-MG | Highest neuroprotective effect | Combination of parent drug and metabolite may enhance protection | [4] |

| Selegiline | SH-SY5Y, 1242-MG | Significant prevention of cell death | - | [4] |

| 1-(R)-Aminoindan | SH-SY5Y, 1242-MG | Significant prevention of cell death | Contributes to the overall neuroprotection of rasagiline | [4] |

In Vivo Evidence of Neuroprotection

The neuroprotective efficacy of 1-(R)-aminoindan has been further validated in animal models of Parkinson's disease.

Neuroprotection in 6-Hydroxydopamine (6-OHDA) and Lactacystin-Induced Rat Models

Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) or the proteasome inhibitor lactacystin into the rat brain induces nigrostriatal degeneration, mimicking key pathological features of Parkinson's disease.[5] Treatment with 1-(R)-aminoindan has been shown to ameliorate the behavioral deficits and restore striatal catecholamine levels in these models.[5]

Table 3: Effects of 1-(R)-Aminoindan in Rat Models of Parkinson's Disease

| Model | Treatment | Outcome | Reference |

| 6-Hydroxydopamine | 1-(R)-Aminoindan | Reversed behavioral asymmetry, Restored striatal catecholamine levels | [5] |

| Lactacystin | 1-(R)-Aminoindan | Reversed behavioral asymmetry, Restored striatal catecholamine levels | [5] |

Mechanisms of Action: Signaling Pathways

The neuroprotective effects of 1-(R)-aminoindan are mediated through the modulation of key intracellular signaling pathways that regulate cell survival and apoptosis.

The Anti-Apoptotic Bcl-2 Family Proteins

A crucial mechanism underlying the neuroprotective action of rasagiline and its metabolite involves the upregulation of anti-apoptotic proteins from the Bcl-2 family.[6] Rasagiline treatment has been shown to increase the expression of Bcl-2 and Bcl-xL.[7] This shifts the cellular balance towards survival by preventing the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic cascade.

Caption: Anti-apoptotic signaling cascade initiated by 1-(R)-aminoindan.

The Pro-Survival PKC/MAP Kinase Pathway

Rasagiline has been demonstrated to activate the Protein Kinase C (PKC) and Mitogen-Activated Protein (MAP) kinase signaling pathways.[3] This activation is crucial for its neuroprotective effects. The ERK inhibitor PD98059 has been shown to block the neuroprotective activity of rasagiline, confirming the involvement of this pathway.[3] While direct evidence for 1-(R)-aminoindan activating this pathway is still emerging, its contribution to the overall effect of rasagiline is strongly suggested.

Caption: Pro-survival PKC/MAP Kinase signaling pathway.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay Using PC12 Cells

This protocol describes a general method for assessing the neuroprotective effects of compounds against serum and NGF deprivation-induced apoptosis in PC12 cells.

Materials:

-

PC12 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Horse Serum (HS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Nerve Growth Factor (NGF)

-

Collagen-coated culture plates

-

Test compound (1-(R)-aminoindan)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Procedure:

-

Cell Culture: Maintain PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed PC12 cells onto collagen-coated 96-well plates at a density of 1 x 10^4 cells/well.

-

Differentiation (Optional): To induce a neuronal phenotype, differentiate cells with 50-100 ng/mL NGF for 5-7 days.

-

Serum and NGF Deprivation: Wash the cells with serum-free DMEM.

-

Treatment: Add serum-free DMEM containing the desired concentrations of the test compound (e.g., 1 µM 1-(R)-aminoindan) to the cells. Include a vehicle control group.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C until formazan crystals form.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control group.

In Vivo Neuroprotection in a 6-OHDA Rat Model

This protocol outlines the general procedure for inducing a unilateral 6-OHDA lesion in rats to model Parkinson's disease and assess the neuroprotective effects of a test compound.

Materials:

-

Sprague-Dawley rats (200-250 g)

-

6-Hydroxydopamine (6-OHDA)

-

Ascorbic acid-saline solution

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Test compound (1-(R)-aminoindan)

-

Apomorphine or amphetamine for behavioral testing

-

Apparatus for behavioral assessment (e.g., rotometer)

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

-

6-OHDA Preparation: Prepare a fresh solution of 6-OHDA in 0.02% ascorbic acid-saline.

-

Stereotaxic Surgery:

-

Expose the skull and locate the desired injection site (e.g., medial forebrain bundle or striatum) using stereotaxic coordinates.

-

Drill a small hole in the skull at the target location.

-

Slowly infuse the 6-OHDA solution using a Hamilton syringe.

-

Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

-

-

Treatment: Administer the test compound (1-(R)-aminoindan) according to the desired dosing regimen (e.g., daily intraperitoneal injections). Include a vehicle-treated control group.

-

Behavioral Assessment:

-

At a designated time post-lesion (e.g., 2-4 weeks), assess rotational behavior induced by apomorphine or amphetamine.

-

Count the number of contralateral or ipsilateral rotations over a set period.

-

-

Histological Analysis:

-

After the final behavioral assessment, perfuse the animals and collect the brains.

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.

-

-

Data Analysis: Compare the behavioral outcomes and the extent of neuronal loss between the treated and control groups.

Caption: General experimental workflow for evaluating neuroprotective properties.

Conclusion and Future Directions

The evidence strongly supports the neuroprotective properties of rac-1-deshydroxy rasagiline, primarily through the actions of its active enantiomer, 1-(R)-aminoindan. Its ability to modulate anti-apoptotic and pro-survival signaling pathways, independent of significant MAO-B inhibition, makes it an intriguing candidate for the development of disease-modifying therapies for neurodegenerative disorders.

Future research should focus on:

-

Elucidating the direct molecular targets of 1-(R)-aminoindan.

-

Further dissecting the downstream effectors of the PKC/MAP kinase pathway activated by this compound.

-

Investigating its potential therapeutic applications in other neurodegenerative diseases characterized by apoptotic cell death.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective neuroprotective strategies.

References

- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - BE [thermofisher.com]

- 3. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to rac-1-Deshydroxy Rasagiline: The Neuroprotective Metabolite of Rasagiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, is an established therapeutic agent for Parkinson's disease. Its clinical efficacy is attributed not only to its symptomatic relief via dopamine potentiation but also to its potential disease-modifying neuroprotective properties. Central to this neuroprotection is its major metabolite, rac-1-Deshydroxy Rasagiline, more commonly known as (R)-1-aminoindan. Unlike its parent compound, (R)-1-aminoindan exhibits weak to no MAO-B inhibitory activity. Instead, its therapeutic contribution is increasingly recognized to stem from distinct neuroprotective mechanisms. This technical guide provides an in-depth exploration of (R)-1-aminoindan, presenting its pharmacological profile, key quantitative data, detailed experimental protocols for its study, and visualization of its metabolic and signaling pathways.

Introduction

Rasagiline undergoes extensive hepatic metabolism, primarily via the cytochrome P450 isoenzyme CYP1A2, to form (R)-1-aminoindan.[1] While rasagiline's primary mechanism of action is the inhibition of MAO-B, leading to increased dopamine levels in the striatum, its metabolite, (R)-1-aminoindan, lacks significant MAO-B inhibitory function.[2] However, preclinical studies have consistently demonstrated the neuroprotective effects of (R)-1-aminoindan, suggesting it plays a crucial role in the overall therapeutic profile of rasagiline.[2] This guide delves into the technical details of this important metabolite, providing a comprehensive resource for researchers in the field of neurodegenerative diseases.

Metabolism of Rasagiline

The biotransformation of rasagiline to (R)-1-aminoindan is a critical step in its pharmacology. The primary metabolic pathway involves N-dealkylation catalyzed by CYP1A2.[1]

Quantitative Pharmacological Data

A compilation of key quantitative data for rasagiline and (R)-1-aminoindan is presented below to facilitate comparative analysis.

Table 1: Pharmacokinetic Parameters of Rasagiline and (R)-1-aminoindan in Healthy Human Volunteers (at Steady State)

| Parameter | Rasagiline | (R)-1-aminoindan | Reference |

| Cmax (ng/mL) | 8.5 | 2.6 | [2] |

| Tmax (hours) | 0.5 - 0.7 | 2.1 | [2] |

| AUC (ng·h/mL) | - | 10.1 | [2] |

| Half-life (hours) | 3 | - | [3] |

Note: Data for rasagiline is based on a dose range of 0.5 to 10 mg. Specific dose for (R)-1-aminoindan parameters was not detailed in the source.

Table 2: In Vitro Activity of 1-Aminoindan

| Target | Activity (IC50) | Reference |

| Dopamine Reuptake | 1 mM | [4] |

| Norepinephrine Reuptake | - | [4] |

Note: The study cited used 1-aminoindane, the racemic mixture. The IC50 for norepinephrine reuptake was stated to be 28-fold less potent than 2-aminoindane, but a specific value was not provided.

Neuroprotective Signaling Pathways of (R)-1-aminoindan

The neuroprotective effects of (R)-1-aminoindan are independent of MAO-B inhibition and are mediated through the modulation of key intracellular signaling pathways that regulate apoptosis and cell survival.

References

The Discovery of Hydroxylated Rasagiline Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a cornerstone in the management of Parkinson's disease. Its mechanism of action involves increasing dopamine levels in the brain, thereby alleviating motor symptoms. The quest for novel MAO inhibitors with improved pharmacological profiles has led to the exploration of various structural analogs of rasagiline. This technical guide focuses on the discovery and characterization of hydroxylated rasagiline analogs, specifically those with hydroxyl substitutions on the aromatic ring of the indane moiety. While the term "rac-cis-1-Deshydroxy Rasagiline" appears to be a misnomer as rasagiline lacks a hydroxyl group for removal, significant research has been conducted on analogs featuring introduced hydroxyl groups, which has provided valuable insights into their structure-activity relationships and potential as therapeutic agents.

This document provides a comprehensive summary of the synthesis, biological evaluation, and structural analysis of these hydroxylated rasagiline derivatives, drawing from key scientific literature in the field.

Data Presentation: Monoamine Oxidase Inhibition

The inhibitory activity of hydroxylated rasagiline analogs against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) has been quantified to determine their potency and selectivity. The following tables summarize the key quantitative data, including IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki values (the inhibition constant).

Table 1: In Vitro Inhibition of Human MAO-A and MAO-B by Hydroxylated Rasagiline Analogs

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| 4-Hydroxy-N-propargyl-1(R)-aminoindan (R-4HPAI) | MAO-A | 2.5 ± 0.2 | 1.1 ± 0.1 | [1] |

| MAO-B | 0.8 ± 0.1 | 0.35 ± 0.05 | [1] | |

| 6-Hydroxy-N-propargyl-1(R)-aminoindan (R-6HPAI) | MAO-A | 1.8 ± 0.2 | 0.8 ± 0.1 | [1] |

| MAO-B | 0.5 ± 0.05 | 0.22 ± 0.03 | [1] | |

| Rasagiline (Reference) | MAO-A | >100 | - | [1] |

| MAO-B | 0.03 ± 0.003 | 0.012 ± 0.002 | [1] |

Data presented as mean ± standard error.

Experimental Protocols

The following methodologies are based on the procedures described in the cited scientific literature for the synthesis and biological evaluation of hydroxylated rasagiline analogs[1].

Synthesis of Hydroxylated Rasagiline Analogs

The synthesis of hydroxylated N-propargyl-1(R)-aminoindans involves a multi-step process starting from the corresponding hydroxylated 1-indanones.

Step 1: Synthesis of Hydroxylated 1-Indanones The starting materials, 4-hydroxy-1-indanone and 6-hydroxy-1-indanone, can be synthesized through established organic chemistry routes, often involving cyclization reactions of appropriately substituted phenylpropanoic acids.

Step 2: Reductive Amination The hydroxylated 1-indanone is subjected to reductive amination. This is typically achieved by reacting the ketone with an ammonia source in the presence of a reducing agent, such as sodium cyanoborohydride or through catalytic hydrogenation, to yield the corresponding racemic 1-aminoindan.

Step 3: Resolution of Enantiomers The racemic aminoindan is resolved to isolate the desired (R)-enantiomer. This is commonly performed by fractional crystallization using a chiral acid, such as tartaric acid.

Step 4: N-Propargylation The (R)-aminoindan is then N-alkylated with propargyl bromide or propargyl chloride in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile. The reaction mixture is typically heated to drive the reaction to completion.

Step 5: Purification and Characterization The final product is purified using column chromatography and characterized by spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structure and purity.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory potency of the synthesized compounds against MAO-A and MAO-B is determined using an in vitro enzyme inhibition assay.

Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., Pichia pastoris) are used as the enzyme source.

Substrate: A suitable substrate for MAO enzymes, such as kynuramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B, is used. The enzymatic reaction leads to the formation of a product that can be detected spectrophotometrically or fluorometrically.

Assay Procedure:

-

The enzymes are pre-incubated with various concentrations of the inhibitor for a defined period at a specific temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a set time and is then stopped, typically by the addition of a strong base.

-

The amount of product formed is quantified using a spectrophotometer or fluorometer.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Visualizations

Signaling Pathway of Monoamine Oxidase Action

The following diagram illustrates the general mechanism of action of monoamine oxidase (MAO) on neurotransmitters and the inhibitory effect of compounds like rasagiline and its analogs.

Caption: MAO metabolizes dopamine; hydroxylated rasagiline analogs inhibit MAO, increasing dopamine levels.

Experimental Workflow for Synthesis and Evaluation

The logical flow from chemical synthesis to biological testing is a critical aspect of drug discovery. The following diagram outlines this workflow.

Caption: Workflow for the synthesis and biological evaluation of hydroxylated rasagiline analogs.

Conclusion

The exploration of hydroxylated rasagiline analogs has provided significant insights into the structure-activity relationships of MAO inhibitors. The introduction of hydroxyl groups onto the aromatic ring of the indane moiety generally leads to a decrease in inhibitory potency and a loss of selectivity for MAO-B compared to the parent compound, rasagiline[1]. This is likely due to altered binding interactions within the active sites of the MAO isoforms. These findings are crucial for the rational design of future MAO inhibitors with tailored selectivity and pharmacological profiles. While the initially queried "this compound" remains uncharacterized in the scientific literature, the study of its hydroxylated counterparts has advanced our understanding of the chemical space around this important class of therapeutic agents. Further research may yet uncover novel analogs with desirable properties for the treatment of neurodegenerative diseases.

References

An In-depth Technical Guide to the Initial Characterization of Rasagiline Metabolites

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rasagiline, an irreversible inhibitor of monoamine oxidase type B (MAO-B), is a key therapeutic agent in the management of Parkinson's disease. Its efficacy and safety profile are intrinsically linked to its biotransformation. This document provides a comprehensive technical overview of the initial characterization of rasagiline's metabolites, detailing the metabolic pathways, the enzymes involved, and the primary metabolic products. It includes quantitative pharmacokinetic data, detailed experimental protocols for metabolite analysis, and visual diagrams of metabolic and experimental workflows to support further research and development.

Metabolic Pathways of Rasagiline

Rasagiline undergoes extensive and near-complete biotransformation in the liver before excretion, with less than 1% of the drug excreted unchanged in urine.[1][2] The metabolism of rasagiline proceeds primarily through two main pathways: N-dealkylation and hydroxylation of the indan ring.[3] Subsequent glucuronide conjugation of the parent drug and its metabolites is the major pathway for elimination, with about 62% of a dose being excreted via urine.[1][3][4]

In vitro studies have definitively identified the cytochrome P450 enzyme CYP1A2 as the major isoenzyme responsible for rasagiline metabolism.[1][3][5][6][7] Consequently, the co-administration of CYP1A2 inhibitors (e.g., ciprofloxacin) or inducers (e.g., components of tobacco smoke) can significantly alter rasagiline's plasma concentrations.[4][8][9]

Principal Metabolites

Three major metabolites of rasagiline have been identified in human plasma.[10][11][12]

-

(R)-1-Aminoindan (AI): This is the primary and major metabolite, formed through N-dealkylation of the propargyl group.[2][5][13] It is considered pharmacologically inactive concerning MAO-B inhibition but has demonstrated neuroprotective properties in some preclinical models.[2][13] Unlike the metabolite of selegiline, AI has no amphetamine-like activity.[2][6]

-

3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI): A product of hydroxylation of the indan ring.[2][3][10]

-

3-hydroxy-1-aminoindan (3-OH-AI): Another hydroxylated metabolite.[2][3][10]

Quantitative Pharmacokinetic Data

The simultaneous analysis of rasagiline and its principal metabolites provides crucial data for understanding its disposition. The following table summarizes pharmacokinetic parameters from a clinical study involving the oral administration of a 1 mg rasagiline mesylate tablet to six healthy volunteers.[10]

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) |

| Rasagiline | 1.05 ± 0.65 | 0.50 | 1.15 ± 0.44 |

| 1-Aminoindan (AI) | 10.70 ± 2.45 | 4.00 | 185.0 ± 51.7 |

| 3-OH-PAI | 0.08 ± 0.03 | 1.00 | 0.42 ± 0.16 |

| 3-OH-AI | 0.38 ± 0.14 | 4.00 | 7.03 ± 1.87 |

| Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration. |

Experimental Protocols

The characterization of rasagiline's metabolism relies on robust in vitro and bioanalytical methodologies.

In Vitro Metabolism Characterization (Reaction Phenotyping)

This protocol is designed to identify the specific CYP450 enzymes responsible for a drug's metabolism.

-

System Preparation: Pooled human liver microsomes (HLM) are used as the source of metabolic enzymes.

-

Incubation:

-

Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL), a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, and 3.3 mM MgCl₂), and phosphate buffer (pH 7.4).

-

Add rasagiline (e.g., at a concentration of 5 µM) to initiate the reaction.[8]

-